molecular formula C13H19ClNO4P B4926455 diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate

diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate

Cat. No. B4926455
M. Wt: 319.72 g/mol
InChI Key: TZEPZZOCOGZNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate, commonly known as EA-2192, is an organophosphorus compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the phosphonate class of compounds and has been shown to have a range of interesting properties that make it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of EA-2192 is complex and involves several steps. The compound is thought to bind to the active site of cholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
EA-2192 has a range of interesting biochemical and physiological effects. In addition to its effects on cholinesterase, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. EA-2192 has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

EA-2192 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in experiments that require precise control over the chemical composition of the compounds being used. However, one limitation of EA-2192 is that it can be toxic at high doses, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on EA-2192. One potential area of research is the development of new cholinesterase inhibitors that are more potent and have fewer side effects than EA-2192. Another potential area of research is the use of EA-2192 in the treatment of neurodegenerative diseases such as Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. Overall, the potential uses of EA-2192 in scientific research are diverse and exciting, and further research in this area is likely to yield many new and interesting findings.

Synthesis Methods

The synthesis of EA-2192 is a complex process that involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with methylamine to form the intermediate compound, 2-chlorobenzoylmethylamine. The second step involves the reaction of this intermediate with diethyl phosphite to form the final product, EA-2192.

Scientific Research Applications

EA-2192 has been studied extensively for its potential use in scientific research. One of the most interesting applications of this compound is its use as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many important physiological processes. By inhibiting cholinesterase, EA-2192 can increase the levels of acetylcholine in the brain and improve cognitive function.

properties

IUPAC Name

2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClNO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-8-6-7-9-12(11)14/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPZZOCOGZNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C(=O)C1=CC=CC=C1Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide

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